Vanillylmandelic Acid Ethyl Ester
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Overview
Description
Vanillylmandelic Acid Ethyl Ester is an organic compound with the molecular formula C11H14O5. It is a derivative of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of vanillylmandelic acid with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanillylmandelic Acid Ethyl Ester can be synthesized through esterification, a reaction between vanillylmandelic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond. Concentrated sulfuric acid is commonly used as the catalyst for this reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Vanillylmandelic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Vanillylmandelic acid and ethanol.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Vanillylmandelic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Industry: The compound is used in the synthesis of artificial vanilla flavorings and other aromatic compounds.
Mechanism of Action
The mechanism of action of Vanillylmandelic Acid Ethyl Ester involves its metabolism and interaction with various enzymes and receptors in the body. As a metabolite of catecholamines, it is involved in the degradation pathways of epinephrine and norepinephrine. The compound is excreted in the urine and can be measured to assess catecholamine metabolism .
Comparison with Similar Compounds
Similar Compounds
Vanillylmandelic Acid: The parent compound, which is a direct metabolite of catecholamines.
Homovanillic Acid: Another metabolite of catecholamines, used as a biomarker for dopamine metabolism.
Ethylvanillin: A synthetic compound used as a flavoring agent, similar in structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Vanillylmandelic Acid Ethyl Ester is unique due to its specific ester functional group, which imparts different chemical properties compared to its parent compound, vanillylmandelic acid. This ester group makes it more lipophilic and alters its reactivity in chemical reactions.
Biological Activity
Vanillylmandelic acid ethyl ester (VMAEE) is a derivative of vanillylmandelic acid (VMA), which is an important metabolite of catecholamines such as epinephrine and norepinephrine. This compound has garnered attention in both clinical and research contexts due to its potential biological activities, including antioxidant properties, implications in neuroendocrine tumors, and its role in metabolic pathways.
- Chemical Formula : C₁₁H₁₄O₅
- Molecular Weight : 226.23 g/mol
- CAS Number : 55-10-7
- Melting Point : 132-134 °C (decomposes)
- Boiling Point : 421.3 °C at 760 mmHg
- Density : 1.4 g/cm³
Antioxidant Properties
VMAEE exhibits significant antioxidant activity, which can be quantified using various assays. The compound has been shown to reduce oxidative stress by scavenging free radicals. In particular, its IC50 value for the DPPH radical is approximately 33 μM, indicating its effectiveness in inhibiting oxidative processes .
Cardiovascular Effects
Research has demonstrated that VMAEE can influence cardiovascular parameters. In a study involving Wistar rats, intra-arterial injections of VMAEE at doses of 1, 10, and 100 mg/kg resulted in a dose-dependent decrease in heart rate and mean blood pressure. Specifically, heart rates decreased by 17.5%, 17.9%, and 18.9% respectively for the three doses, while mean blood pressure reductions were noted at 13.5% for controls compared to reductions of 37%, 23%, and 26% for the respective doses of VMAEE .
Diagnostic Utility
VMA is primarily utilized as a biomarker for diagnosing pheochromocytoma and neuroblastoma due to its elevation in patients with these conditions. A study conducted at the University Hospital of the West Indies analyzed urinary VMA levels in patients suspected of having pheochromocytoma, finding that elevated levels were present in a significant number of cases . This underscores the compound's relevance in clinical diagnostics.
Case Studies
- Pheochromocytoma Diagnosis
- Neuroblastoma Correlation
Mechanistic Insights
Recent studies have explored the molecular mechanisms underlying the antioxidant activity of VMAEE. Molecular docking studies suggest that VMAEE interacts with various proteins through hydrogen bonding and hydrophobic interactions, enhancing its potential as an antioxidant agent .
Analytical Methods
Advancements in analytical techniques have improved the detection and quantification of VMAEE in biological samples. A high-throughput LC-MS/MS method has been developed that allows for rapid measurement of urinary VMA with high accuracy and reproducibility, making it suitable for routine clinical applications .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQOURSKMXOPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858557 |
Source
|
Record name | Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52058-11-4 |
Source
|
Record name | Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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